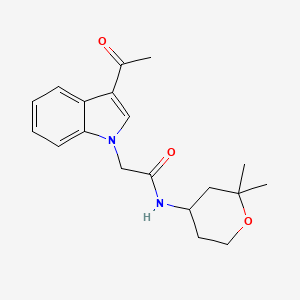![molecular formula C24H21N3O2 B12170462 N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12170462.png)
N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and an acetylamino group, which can influence its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring through Fischer indole synthesis, followed by the introduction of the phenyl group via Friedel-Crafts acylation. The acetylamino group can be introduced through acetylation of an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
化学反応の分析
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The acetylamino group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The acetylamino group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- N-Acetyl-L-tryptophan
Uniqueness
N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its indole moiety and acetylamino group make it a versatile compound for various applications in research and industry.
特性
分子式 |
C24H21N3O2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
N-(3-acetamidophenyl)-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C24H21N3O2/c1-17(28)25-20-11-7-12-21(15-20)26-24(29)16-27-22-13-6-5-10-19(22)14-23(27)18-8-3-2-4-9-18/h2-15H,16H2,1H3,(H,25,28)(H,26,29) |
InChIキー |
TXGQPUUSWTZHPA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B12170381.png)
![1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide](/img/structure/B12170399.png)




![3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12170426.png)
![2-(1H-indol-3-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12170441.png)
![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12170444.png)
![5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide](/img/structure/B12170450.png)
![(4-Hydroxy-5,7-dimethylquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B12170451.png)
![1-[1-(Benzenesulfonyl)piperidine-2-carbonyl]-4-(diphenylmethyl)piperazine](/img/structure/B12170454.png)


